![molecular formula C21H23N3O3 B2834589 N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide CAS No. 880810-35-5](/img/structure/B2834589.png)
N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Description
N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, also known as GW806742X, is a selective PPARδ agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and inflammation.
Scientific Research Applications
Pharmacological and Structure-Activity Relationship Studies Research has explored the pharmacological properties and structure-activity relationships of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), indicating significant activity in diuretic, antihypertensive, and anti-diabetic potentials. Compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide exhibited notable potency within this series, suggesting the therapeutic potential of quinazoline derivatives in addressing cardiovascular and metabolic disorders (Rahman et al., 2014).
Anticancer Applications Quinazoline derivatives have been investigated for their anticancer properties, with some compounds identified as potent apoptosis inducers and showing efficacy in cancer models due to significant blood-brain barrier penetration. This suggests a promising avenue for developing quinazoline-based therapies targeting various cancers, highlighting the potential of N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide and its analogs in oncological research (Sirisoma et al., 2009).
Herbicidal Activities Quinazolinone derivatives have been synthesized and tested for their herbicidal activities, targeting the protoporphyrinogen oxidase enzyme. This showcases the utility of such compounds in agricultural sciences, offering a pathway for the development of novel herbicides (Luo et al., 2008).
Corrosion Inhibition Research into quinazoline Schiff base compounds has demonstrated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid, indicating their potential application in materials science and engineering (Khan et al., 2017).
properties
IUPAC Name |
N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-17-12-10-16(11-13-17)23-20(25)9-3-2-6-14-24-15-22-19-8-5-4-7-18(19)21(24)26/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGRUSWCISIKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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